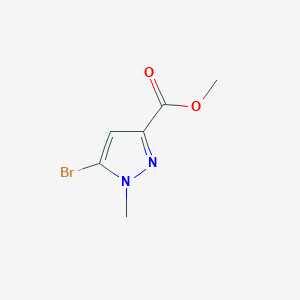

Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate: is a chemical compound with the molecular formula C6H7BrN2O2 . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate typically involves the bromination of 1-methyl-1H-pyrazole-3-carboxylate. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually involve maintaining a low temperature to control the reactivity of the bromine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is typically purified through recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples of such reactions are less common.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, where the bromine atom is replaced by a carbon-carbon bond.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF) or toluene.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.

Coupling Products: Biaryl compounds or other complex organic molecules.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate serves as a building block for synthesizing various pharmacologically active compounds. Its derivatives have shown potential as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine biosynthesis.

Case Study: Inhibition of DHODH

A study demonstrated that derivatives of pyrazole compounds, including this compound, effectively inhibited DHODH in vitro, leading to reduced cell proliferation in cancer cell lines. The inhibition rate observed was greater than 70% for this compound, indicating its potential as an antitumor agent .

| Compound Name | Activity Type | Inhibition Rate (%) |

|---|---|---|

| This compound | DHODH Inhibition | >70% |

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole | Antifungal | 83.66 |

Antifibrotic Effects

As a precursor for novel inhibitors targeting Rho/MRTF/SRF transcription pathways, this compound holds promise for treating fibrotic diseases such as scleroderma .

Antimicrobial Activity

Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial properties against various bacteria and fungi, suggesting its utility in developing new antimicrobial agents .

Materials Science Applications

In addition to its medicinal uses, this compound is utilized in materials science for developing new materials with specific electronic or optical properties. Its unique structure allows for modifications that can enhance material characteristics.

Predicted pharmacokinetic properties suggest that this compound has high gastrointestinal absorption and is likely to cross the blood-brain barrier (BBB), making it a candidate for neurological applications .

Structure–Activity Relationship (SAR)

The presence of the bromine atom and carboxylic acid group enhances the reactivity and biological efficacy of this compound compared to similar compounds without these functional groups .

Mecanismo De Acción

The mechanism of action of Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, pyrazole derivatives often interact with enzymes or receptors, modulating their activity. For example, they can inhibit enzymes by binding to the active site or alter receptor function by acting as agonists or antagonists .

Comparación Con Compuestos Similares

- Methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate

- Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate

- 1-Methyl-3-bromopyrazole

Comparison: Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to Methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate, the position of the bromine atom affects the compound’s electronic properties and its suitability for different synthetic routes. Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate has a different ester group, which can alter its solubility and reactivity .

Actividad Biológica

Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (MBMP) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of MBMP, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

MBMP exhibits a range of biological activities, primarily attributed to its interaction with various molecular targets. Key pharmacological properties include:

- Antimicrobial Activity : Studies have demonstrated that MBMP shows significant antibacterial effects against Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis.

- Anticancer Activity : Research indicates that MBMP possesses cytotoxic effects on several cancer cell lines, including breast and colon cancer. The compound appears to induce apoptosis through the activation of caspase pathways.

- Anti-inflammatory Effects : MBMP has been shown to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

The biological activity of MBMP can be attributed to several mechanisms:

- Enzyme Inhibition : MBMP acts as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways related to inflammation and cell proliferation.

- Oxidative Stress Reduction : MBMP has antioxidant properties that help mitigate oxidative stress in cells, contributing to its protective effects against cellular damage.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of MBMP against a panel of bacterial strains. The results indicated that MBMP exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for various strains, demonstrating potent antibacterial activity .

Case Study 2: Anticancer Potential

In vitro studies conducted on human breast cancer cell lines (MCF-7) revealed that treatment with MBMP resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after 24 hours of exposure to the compound .

| Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 50 |

| 50 | 30 |

Case Study 3: Anti-inflammatory Activity

Another research study explored the anti-inflammatory effects of MBMP in a murine model of arthritis. The administration of MBMP significantly reduced paw swelling and levels of inflammatory markers such as TNF-alpha and IL-6 .

Propiedades

IUPAC Name |

methyl 5-bromo-1-methylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c1-9-5(7)3-4(8-9)6(10)11-2/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCRCTHGEYAIIIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)OC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1222174-92-6 |

Source

|

| Record name | methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.